

# Chemical and physical properties of (3-Amino-4-hydroxyphenyl)acetic acid

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## Compound of Interest

Compound Name: (3-Amino-4-hydroxyphenyl)acetic acid

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## An In-depth Technical Guide on (3-Amino-4-hydroxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**(3-Amino-4-hydroxyphenyl)acetic acid**, a molecule of significant interest in medicinal chemistry, presents a unique combination of structural features that lend themselves to a variety of potential applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its analysis, and an exploration of its biological significance. The information is curated to support researchers and drug development professionals in their endeavors to unlock the full potential of this compound.

### Chemical and Physical Properties

**(3-Amino-4-hydroxyphenyl)acetic acid**, with the chemical formula  $C_8H_9NO_3$ , is a substituted aromatic amino acid. Its structure consists of a phenyl ring functionalized with a hydroxyl group, an amino group, and an acetic acid moiety. These functional groups are key to its chemical reactivity and physical characteristics.

### Structure and Identification

- IUPAC Name: 2-(**3-amino-4-hydroxyphenyl**)acetic acid[1]
- CAS Number: 38196-08-6[1][2]
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>NO<sub>3</sub>[1][2]
- Molecular Weight: 167.16 g/mol [1][2]
- Canonical SMILES: C1=CC(=C(C=C1CC(=O)O)N)O[1]
- InChI Key: AOZKIUFHHMUPGU-UHFFFAOYSA-N[1]

## Physicochemical Data

A summary of the key physicochemical properties of **(3-Amino-4-hydroxyphenyl)acetic acid** is presented in Table 1. It is important to note that while some experimental data is available for related compounds, specific experimental values for the target compound are limited.

Therefore, some of the data presented are predicted values and should be considered with this in mind.

Property	Value	Source
Melting Point	Not available (n/a)	[3][4]
Boiling Point	Not available (n/a)	[3][4]
Solubility	Water: Predicted to be soluble. DMSO: Soluble.	General chemical knowledge
pKa (acidic)	Predicted ~4 (Carboxylic acid)	Predicted based on similar structures
pKa (basic)	Predicted ~5 (Amino group), ~10 (Phenolic hydroxyl)	Predicted based on similar structures

Note: The lack of a definitive experimental melting point from multiple sources suggests that the compound may decompose upon heating. Solubility is predicted based on the presence of polar functional groups. The pKa values are estimations based on the functional groups

present and values for similar molecules. Experimental determination of these properties is highly recommended for any quantitative studies.

## Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **(3-Amino-4-hydroxyphenyl)acetic acid**. While experimental spectra for this specific molecule are not readily available in public databases, the expected spectral features can be predicted based on its structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The aromatic region will likely display a complex splitting pattern due to the substitution on the phenyl ring.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the methylene carbon. The chemical shifts will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

- O-H stretch (phenol): Broad band around  $3200\text{--}3600\text{ cm}^{-1}$
- N-H stretch (amine): Two bands in the region of  $3300\text{--}3500\text{ cm}^{-1}$
- C=O stretch (carboxylic acid): Strong, broad band around  $1700\text{--}1725\text{ cm}^{-1}$
- C-O stretch (phenol and carboxylic acid): Bands in the  $1210\text{--}1320\text{ cm}^{-1}$  and  $1000\text{--}1250\text{ cm}^{-1}$  regions, respectively.
- Aromatic C=C stretches: Peaks in the  $1450\text{--}1600\text{ cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. In positive ion mode, the protonated molecule  $[M+H]^+$  would be expected at  $m/z$  168.17. In negative ion mode, the deprotonated molecule  $[M-H]^-$  would be expected at  $m/z$  166.15.

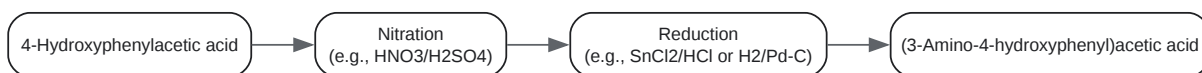
## Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of **(3-Amino-4-hydroxyphenyl)acetic acid**. The following sections provide generalized procedures based on established chemical principles and methods for similar compounds.

## Synthesis of (3-Amino-4-hydroxyphenyl)acetic acid

A potential synthetic route to **(3-Amino-4-hydroxyphenyl)acetic acid** can be adapted from the synthesis of the related compound, 3-amino-4-hydroxybenzoic acid. This multi-step synthesis involves nitration followed by reduction.

Workflow for a Potential Synthesis:



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Caption: A potential synthetic pathway for **(3-Amino-4-hydroxyphenyl)acetic acid**.

Detailed Protocol (Hypothetical):

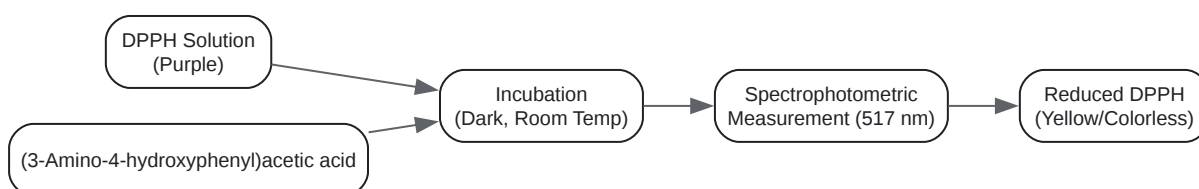
- Nitration of 4-Hydroxyphenylacetic acid:
  - Dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., glacial acetic acid).
  - Cool the solution in an ice bath.
  - Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into ice water to precipitate the nitrated product (4-hydroxy-3-nitrophenylacetic acid).
- Filter, wash with cold water, and dry the product.
- Reduction of 4-Hydroxy-3-nitrophenylacetic acid:
  - Suspend the nitrated product in a suitable solvent (e.g., ethanol or acetic acid).
  - Add a reducing agent. A common method is the use of tin(II) chloride in concentrated hydrochloric acid.<sup>[5]</sup> Alternatively, catalytic hydrogenation (e.g., using H<sub>2</sub> gas and a palladium on carbon catalyst) can be employed.<sup>[6]</sup>
  - If using SnCl<sub>2</sub>/HCl, heat the reaction mixture to reflux and monitor by TLC.<sup>[5]</sup>
  - After the reaction is complete, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
  - Filter the crude product, wash with water, and purify by recrystallization or column chromatography.

## Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of **(3-Amino-4-hydroxyphenyl)acetic acid** can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.<sup>[7][8]</sup>

Experimental Workflow:



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Caption: Workflow for the DPPH radical scavenging assay.

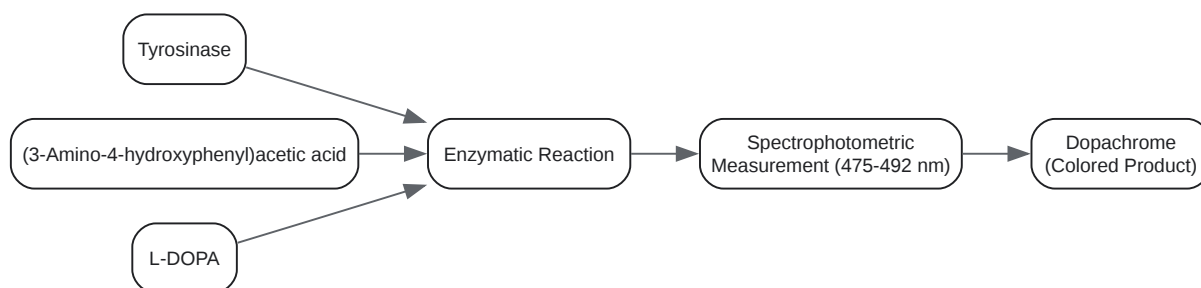
Detailed Protocol:

- Reagent Preparation:
  - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in a dark container.<sup>[7]</sup>
  - Prepare a series of dilutions of **(3-Amino-4-hydroxyphenyl)acetic acid** in a suitable solvent (e.g., methanol, ethanol, or DMSO).
  - Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.
- Assay Procedure:
  - In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.
  - Add an equal volume of the DPPH working solution to each well.
  - Include a blank (solvent only) and a control (solvent with DPPH).
  - Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).<sup>[7]</sup>
- Data Analysis:
  - Measure the absorbance of each well at 517 nm using a spectrophotometer.<sup>[7]</sup>
  - Calculate the percentage of radical scavenging activity using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
  - Determine the IC<sub>50</sub> value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

## Tyrosinase Inhibition Assay

The potential of **(3-Amino-4-hydroxyphenyl)acetic acid** to inhibit tyrosinase, a key enzyme in melanin synthesis, can be assessed spectrophotometrically.[9][10]

Experimental Workflow:



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Caption: Workflow for the tyrosinase inhibition assay.

Detailed Protocol:

- Reagent Preparation:
  - Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).
  - Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.
  - Prepare a stock solution of L-DOPA (substrate) in the phosphate buffer. This should be made fresh.[9]
  - Prepare a series of dilutions of **(3-Amino-4-hydroxyphenyl)acetic acid** in a suitable solvent.
  - Prepare a positive control solution (e.g., kojic acid).[9]
- Assay Procedure:
  - In a 96-well plate, add the test compound dilutions, buffer, and tyrosinase solution.

- Pre-incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).[10]
- Initiate the reaction by adding the L-DOPA solution to all wells.
- Monitor the change in absorbance at 475-492 nm over time using a plate reader.[9]
- Data Analysis:
  - Calculate the rate of reaction for each concentration of the inhibitor.
  - Determine the percentage of tyrosinase inhibition relative to the control (no inhibitor).
  - Calculate the IC<sub>50</sub> value for the compound.

## Biological Activity and Potential Applications

While direct studies on the biological activity of **(3-Amino-4-hydroxyphenyl)acetic acid** are limited, the structural motifs present in the molecule suggest several areas of potential interest for drug development and research.

### Antioxidant and Anti-inflammatory Potential

The phenolic hydroxyl group is a well-known feature of many antioxidant compounds. It can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[11] Derivatives of hydroxyphenylacetic acid have demonstrated antioxidant and anti-inflammatory properties, suggesting that **(3-Amino-4-hydroxyphenyl)acetic acid** may also possess such activities.[8][12] Further investigation into its ability to modulate inflammatory pathways is warranted.

### Enzyme Inhibition

The structural similarity of **(3-Amino-4-hydroxyphenyl)acetic acid** to tyrosine suggests that it could be an inhibitor of enzymes that utilize tyrosine as a substrate. One such enzyme is tyrosinase, which is involved in melanin production. Inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[10]

### Precursor for Bioactive Molecules



**(3-Amino-4-hydroxyphenyl)acetic acid** can serve as a valuable building block for the synthesis of more complex molecules with desired biological activities. The presence of three reactive functional groups—amino, hydroxyl, and carboxylic acid—allows for a wide range of chemical modifications to create libraries of novel compounds for drug discovery screening.

## Conclusion

**(3-Amino-4-hydroxyphenyl)acetic acid** is a compound with significant potential in the fields of medicinal chemistry and drug development. This technical guide has summarized its known chemical and physical properties and provided detailed, albeit generalized, experimental protocols for its synthesis and analysis. The lack of extensive experimental data in the public domain highlights the need for further research to fully characterize this molecule. Its potential as an antioxidant, enzyme inhibitor, and a versatile synthetic precursor makes it a promising candidate for future investigations. The methodologies and data presented herein provide a solid foundation for researchers to build upon in their exploration of **(3-Amino-4-hydroxyphenyl)acetic acid** and its derivatives.

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